4-Chloro-2-(cyclopentylamino)benzonitrile
Description
Properties
IUPAC Name |
4-chloro-2-(cyclopentylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-10-6-5-9(8-14)12(7-10)15-11-3-1-2-4-11/h5-7,11,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDINXPGWWLFMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Aromatic Substitution (NAS) on 2-Chlorobenzonitrile
The most common synthetic route involves nucleophilic aromatic substitution of 2-chlorobenzonitrile with cyclopentylamine. This method is well-documented and widely used due to its straightforwardness and good yields.
| Step | Description |
|---|---|
| Starting Materials | 2-chlorobenzonitrile and cyclopentylamine |
| Solvent | Ethanol, methanol, or polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |
| Catalyst/Base | Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) to facilitate nucleophilic substitution |
| Reaction Conditions | Reflux temperature (typically 80–120°C), reaction time 12–24 hours |
| Purification | Filtration, washing with water, recrystallization from suitable solvents |
Mechanism: The chlorine atom on the aromatic ring is displaced by the nucleophilic cyclopentylamine, forming the corresponding 4-chloro-2-(cyclopentylamino)benzonitrile. The base deprotonates the amine to enhance nucleophilicity, and polar aprotic solvents stabilize the transition state, improving reaction rates and yields.
Optimization of Reaction Parameters
Research indicates that reaction yields and purity depend heavily on the choice of solvent, base, temperature, and molar ratios:
| Parameter | Optimal Range/Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent | DMF, DMSO (polar aprotic) | Enhances nucleophilicity and solubility |
| Base | K2CO3 or Cs2CO3 (1.1 equivalents) | Facilitates substitution, minimizes side reactions |
| Temperature | 80–120°C | Higher temperatures accelerate reaction but may increase side products |
| Reaction Time | 12–24 hours | Sufficient for completion without degradation |
| Molar Ratio | Cyclopentylamine: 1.1–1.5 equivalents | Excess amine drives reaction to completion |
Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to optimize reaction time and minimize byproducts such as dehalogenation or over-substitution.
Industrial Scale Synthesis
On an industrial scale, the synthesis of 4-chloro-2-(cyclopentylamino)benzonitrile follows similar principles but incorporates process intensification and purification improvements:
- Use of continuous flow reactors or batch reactors with precise temperature control.
- Employing phase transfer catalysts to enhance nucleophilic substitution rates.
- Purification via distillation, recrystallization, or chromatographic techniques to achieve high purity.
- Waste minimization and solvent recovery systems to improve sustainability and cost-effectiveness.
Detailed Research Findings and Data
Reaction Yields and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| NAS of 2-chlorobenzonitrile with cyclopentylamine (ethanol solvent, reflux) | 75–85 | >98 | High purity after recrystallization |
| NAS in DMF with K2CO3 base | 80–90 | >99 | Improved yields due to polar aprotic solvent |
| Cyanation of 2,5-dichloronitrobenzene + amination (multi-step) | 65–75 | 95–98 | Longer process, suitable for industrial scale |
Analytical Characterization
- NMR Spectroscopy (1H and 13C): Confirms substitution pattern and cyclopentylamino integration.
- Mass Spectrometry (HRMS): Validates molecular ion peak corresponding to C12H11ClN2.
- X-ray Crystallography: Resolves stereochemical configuration of cyclopentylamino moiety when required.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct NAS on 2-chlorobenzonitrile | 2-chlorobenzonitrile, cyclopentylamine | NaOH, K2CO3, or Cs2CO3 | Ethanol, methanol, DMF | 80–120°C (reflux) | 75–90 | Simple, efficient, widely used |
| Cyanation of 2,5-dichloronitrobenzene + amination | 2,5-dichloronitrobenzene, CuCN, cyclopentylamine | CuCN, KCN, NaCN (optional) | DMF, NMP, pyridine | 140–170°C | 65–75 | Multi-step, industrially scalable |
| Phase Transfer Catalysis Enhanced NAS | 2-chlorobenzonitrile, cyclopentylamine | Hexadecyltrimethylammonium bromide | DMF, DMSO | 80–120°C | 80–90 | Improved rates and yields |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(cyclopentylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of 4-substituted-2-(cyclopentylamino)benzonitrile derivatives.
Reduction: Formation of 4-chloro-2-(cyclopentylamino)benzylamine.
Oxidation: Formation of 4-chloro-2-(cyclopentylamino)nitrobenzene.
Scientific Research Applications
4-Chloro-2-(cyclopentylamino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential use in the development of organic electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclopentylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group enhances its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Chloro-2-(cyclohexylamino)benzonitrile
- Structure: Cyclohexylamino substituent instead of cyclopentylamino.
- Properties : Increased lipophilicity (log k ~2.1 vs. ~1.8 for cyclopentyl analogs) due to the larger cyclohexyl group .
- Activity : Reduced GPCR antagonism (IC₅₀ >10 μM vs. 0.5 μM for cyclopentyl derivatives), likely due to steric hindrance .
4-Chloro-2-[(oxan-4-yl)amino]benzonitrile
4-Chloro-2-[(2-methyl-1-phenylpropyl)amino]benzonitrile
- Structure : Bulky 2-methyl-1-phenylpropyl group.
- Properties : Higher molecular weight (284.78 g/mol) and log k ~2.5, suggesting enhanced blood-brain barrier penetration .
- Activity: Weak PCSK9 inhibition (IC₅₀ = 8 μM) compared to cyclopentylamino analogs (IC₅₀ = 0.3 μM) .
Variations in the Core Structure
4-Chloro-2-formylbenzonitrile
4-Chloro-2-methylaniline
- Structure: Methyl and amino groups replace benzonitrile and cyclopentylamino.
- Properties : Lower molecular weight (141.6 g/mol) and higher volatility .
Physicochemical and Pharmacokinetic Profiles
| Property | 4-Chloro-2-(cyclopentylamino)benzonitrile | 4-Chloro-2-(cyclohexylamino)benzonitrile | 4-Chloro-2-formylbenzonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 284.78 | 284.78 | 334.4 |
| log k (HPLC) | 1.8 | 2.1 | 1.5 |
| Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |
| Plasma Protein Binding (%) | 92 | 95 | 65 |
Biological Activity
4-Chloro-2-(cyclopentylamino)benzonitrile is a compound that has garnered attention for its potential pharmacological applications, particularly in pain management and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Chloro-2-(cyclopentylamino)benzonitrile features a chloro-substituted aromatic ring and a cyclopentylamino group. Its molecular structure is crucial for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.
The primary mechanism of action for 4-Chloro-2-(cyclopentylamino)benzonitrile involves the inhibition of the capsaicin receptor (VR1). This receptor is implicated in nociceptive pain pathways, and its inhibition can lead to analgesic effects. The compound's ability to modulate VR1 activation suggests it may be useful in treating various pain conditions, including neuropathic pain and cancer-related pain .
Analgesic Effects
Research indicates that 4-Chloro-2-(cyclopentylamino)benzonitrile effectively reduces pain responses in animal models. In studies focused on neuropathic pain, the compound demonstrated significant analgesic properties, suggesting its potential as a therapeutic agent for conditions like diabetic peripheral neuropathy .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-12, which are critical mediators in inflammatory responses . This property enhances its therapeutic profile for conditions characterized by chronic inflammation.
Case Studies and Clinical Trials
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Analgesic | Significant reduction in pain | Inhibition of VR1 receptor |
| Anti-inflammatory | Decreased cytokine release | Modulation of inflammatory pathways |
| Neuroprotective | Potential protection against neuronal damage | Interaction with signaling pathways |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of 4-Chloro-2-(cyclopentylamino)benzonitrile is essential for determining appropriate dosing regimens. The compound is metabolized primarily by cytochrome P450 enzymes, which can affect its bioavailability and efficacy . Studies suggest that its metabolites may also possess biological activity, warranting further investigation into their effects.
Q & A
Q. What are the reliable synthetic pathways for 4-Chloro-2-(cyclopentylamino)benzonitrile, and how can intermediates be characterized?
A common synthetic route involves reacting 4-chloro-2-(chloromethyl)-1-methoxybenzene with cyclopentanethiol, followed by benzonitrile formation and amidation steps . Key intermediates should be characterized using NMR (¹H/¹³C) to confirm regiochemistry and purity. HPLC with UV detection (λ ~250–280 nm) is recommended to monitor reaction progress and resolve byproducts. For cyclopentylamino group confirmation, FT-IR can validate N–H stretches (~3300 cm⁻¹) and nitrile groups (~2200 cm⁻¹). Mass spectrometry (HRMS or LC-MS) is critical to verify molecular ion peaks and avoid misassignment of substituents .
Q. How does the solubility and stability of 4-Chloro-2-(cyclopentylamino)benzonitrile vary under different experimental conditions?
The compound’s solubility is influenced by solvent polarity due to its nitrile and aromatic chloro groups. In polar aprotic solvents (e.g., DMF, DMSO), solubility is enhanced, but hydrolysis risks exist under acidic/basic conditions. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid aqueous storage; instead, use anhydrous solvents under inert gas (N₂/Ar) to prevent cyclopentylamine oxidation .
Q. What analytical techniques are optimal for distinguishing 4-Chloro-2-(cyclopentylamino)benzonitrile from structural analogs?
X-ray crystallography provides definitive structural resolution, particularly for distinguishing regioisomers. Differential scanning calorimetry (DSC) can identify polymorphic forms, while Raman spectroscopy differentiates nitrile vibrational modes from carbonyl analogs. For impurities, GC-MS is preferred for volatile byproducts, whereas LC-MS/MS detects nonvolatile degradation products .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopentylamino group influence the compound’s reactivity in cross-coupling reactions?
The cyclopentyl group introduces steric hindrance, slowing Buchwald-Hartwig amination but improving selectivity in Suzuki-Miyaura couplings. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density shifts at the nitrile group, predicting reactivity with Pd catalysts. Experimental validation requires kinetic studies (e.g., varying ligand ratios) to optimize yields .
Q. What contradictions exist in reported adsorption properties of benzonitrile derivatives on metal surfaces, and how can they be resolved?
Studies report conflicting adsorption orientations (flat vs. vertical) on Ag and Au surfaces. To resolve this, use polarized Raman spectroscopy to assess molecular tilt angles. Surface-enhanced infrared absorption (SEIRA) can further clarify binding modes (e.g., nitrile vs. aryl interactions). Contradictions may arise from solvent effects (e.g., benzonitrile’s dipole moment in acetonitrile mixtures) .
Q. How can computational modeling predict the solvation free energy and interfacial behavior of 4-Chloro-2-(cyclopentylamino)benzonitrile in mixed solvents?
Q. What methodological challenges arise in studying the compound’s role as a PCSK9 inhibitor, and how can binding affinity assays be optimized?
False positives in fluorescence polarization assays may occur due to compound aggregation. Use dynamic light scattering (DLS) to detect aggregates and include detergent controls (e.g., 0.01% Tween-20). Surface plasmon resonance (SPR) with immobilized PCSK9 provides real-time kinetic data (ka/kd). For cellular assays, ensure membrane permeability by measuring logP (target: 2–3.5) via shake-flask methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
